molecular formula C12H16BrNO B8359517 4-bromo-3-[(piperidin-4-yl)methyl]phenol

4-bromo-3-[(piperidin-4-yl)methyl]phenol

Cat. No.: B8359517
M. Wt: 270.17 g/mol
InChI Key: XQRAGAQIBHMBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-[(piperidin-4-yl)methyl]phenol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-[(piperidin-4-yl)methyl]phenol typically involves the reaction of 2-bromo-5-hydroxybenzyl chloride with piperidine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. The use of automated reactors and optimized reaction conditions can help in scaling up the production process while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-[(piperidin-4-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2-Bromo-5-oxobenzyl)piperidine.

    Reduction: Formation of 4-(5-Hydroxybenzyl)piperidine.

    Substitution: Formation of 4-(2-Azido-5-hydroxybenzyl)piperidine or 4-(2-Thio-5-hydroxybenzyl)piperidine.

Scientific Research Applications

4-bromo-3-[(piperidin-4-yl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-3-[(piperidin-4-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and hydroxy groups on the benzyl moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The piperidine ring can also interact with hydrophobic pockets in the target proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-5-hydroxybenzyl)piperidine
  • 4-(2-Fluoro-5-hydroxybenzyl)piperidine
  • 4-(2-Iodo-5-hydroxybenzyl)piperidine

Uniqueness

4-bromo-3-[(piperidin-4-yl)methyl]phenol is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other halogenated analogs may not

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-bromo-3-(piperidin-4-ylmethyl)phenol

InChI

InChI=1S/C12H16BrNO/c13-12-2-1-11(15)8-10(12)7-9-3-5-14-6-4-9/h1-2,8-9,14-15H,3-7H2

InChI Key

XQRAGAQIBHMBGF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=C(C=CC(=C2)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

After 4-(2-bromo-5-methoxybenzyl)piperidine hydrochloride (16.00 g, 50.22 mmol) was suspended in a 1N aqueous sodium hydroxide solution (100 ml), the organic substance liberated was extracted with diethyl ether, and the organic layer was dried over anhydrous potassium carbonate and distilled under reduced pressure to remove the solvent. While cooling a solution of the thus obtained free amine in dichloromethane (100 ml) at 0° C., a 1.0M solution (100 ml) of boron tribromide in dichloromethane was added dropwise thereto over a period of 5 hours and the resulting mixture was stirred at room temperature for 3.5 hours. The reaction was terminated by adding methanol (500 ml), and the reaction mixture was stirred for 10 minutes and then distilled under reduced pressure to remove the solvent. The residue was dissolved in a 4N aqueous sodium hydroxide solution (200 ml) and washed with diethyl ether, and then acetic acid was added dropwise thereto until the aqueous layer became neutral. The gummous substance produced was extracted with ethyl acetate and the organic layer was dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent, whereby 4-(2-bromo-5-hydroxybenzyl)piperidine (9.93 g, 37.03 mmol) was obtained in a yield of 74%.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.